
Methylbenzyloctylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylbenzyloctylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a benzyl group attached to an amine functional group, with additional methyl and octyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylbenzyloctylamine can be synthesized through several methods. One common approach involves the reductive amination of benzaldehyde with methylamine and octylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the reaction of benzyl chloride with a mixture of methylamine and octylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Methylbenzyloctylamine undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Primary amines
Substitution: Various substituted amines
Wissenschaftliche Forschungsanwendungen
Methylbenzyloctylamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Methylbenzyloctylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurotransmitter levels in the brain . The exact pathways and molecular targets can vary based on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methylbenzylamine
- N-Octylbenzylamine
- N,N-Dimethylbenzylamine
Uniqueness
Methylbenzyloctylamine is unique due to the presence of both methyl and octyl substituents on the amine group. This combination of substituents imparts distinct chemical properties, such as solubility and reactivity, which differentiate it from other similar compounds .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its potential in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
63991-66-2 |
|---|---|
Molekularformel |
C16H27N |
Molekulargewicht |
233.39 g/mol |
IUPAC-Name |
N-benzyl-N-methyloctan-1-amine |
InChI |
InChI=1S/C16H27N/c1-3-4-5-6-7-11-14-17(2)15-16-12-9-8-10-13-16/h8-10,12-13H,3-7,11,14-15H2,1-2H3 |
InChI-Schlüssel |
QWYNLUCESJHDQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN(C)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

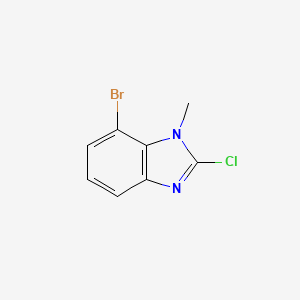

![Methyl 2-[4-(4-hydroxybutyl)phenyl]acetate](/img/structure/B8761267.png)
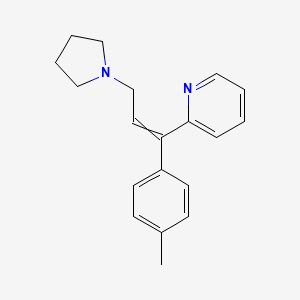
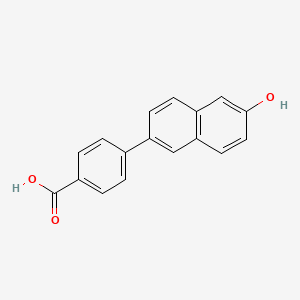

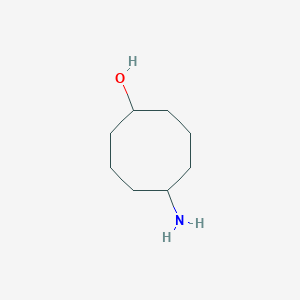

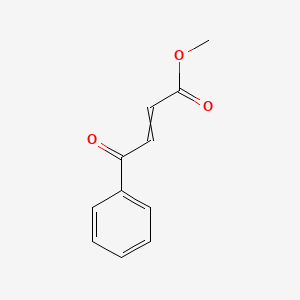
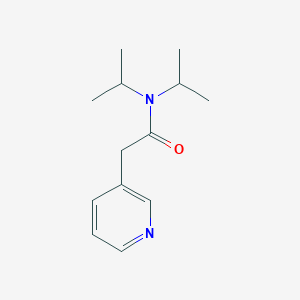

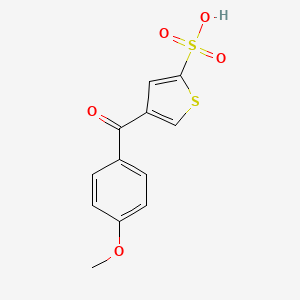
![[(1-Bromomethyl-cyclopropyl)methoxymethyl]-benzene](/img/structure/B8761325.png)
